molecular formula C22H18BrN3O2 B1675651 LY 288513 CAS No. 147523-65-7

LY 288513

Número de catálogo: B1675651
Número CAS: 147523-65-7
Peso molecular: 436.3 g/mol
Clave InChI: LMUQHXHWJWQXSD-PMACEKPBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Anxiolytic Effects

Research has demonstrated that LY288513 exhibits anxiolytic-like effects in animal models, reducing behaviors associated with anxiety. Studies indicate that this compound could potentially serve as a treatment for anxiety disorders, although further investigation is required to assess its safety and efficacy in humans.

Pharmacokinetics and Metabolism

Studies have shown that LY288513 is rapidly metabolized in animal models, primarily forming an O-glucuronide conjugate, which is subsequently eliminated through feces and urine. Understanding the pharmacokinetics of LY288513 is essential for optimizing its therapeutic applications and assessing potential side effects.

Comparative Analysis of CCK-B Antagonists

The following table summarizes various CCK-B antagonists, highlighting their unique characteristics compared to LY288513:

Compound NameTypeUnique Characteristics
L-365,260CCK-B AntagonistSelective for CCK-B with distinct pharmacokinetics
CI-988CCK-B AntagonistInvestigated for effects on anxiety and depression
L-740,093CCK-B AntagonistKnown for anxiolytic effects without sedation
MetrifudilCCK-A/CCK-B AntagonistDual action on both receptor types
Benzodiazepine DerivativesAnxiolyticsDifferent mechanism involving GABAergic pathways

LY288513's selectivity for the CCK-B receptor distinguishes it from other compounds in this category, making it a compelling candidate for further research in anxiety treatment.

Study on Anxiolytic Effects

In a preclinical study examining the anxiolytic properties of LY288513, researchers found significant reductions in anxiety-related behaviors in rodent models subjected to stress-inducing conditions. The study utilized established behavioral assays such as the elevated plus maze and the open field test to quantify anxiety levels pre- and post-administration of LY288513.

Pharmacological Studies

Another study focused on the pharmacological interactions of LY288513 with other neurotransmitter systems. It was observed that co-administration with selective serotonin reuptake inhibitors (SSRIs) enhanced the anxiolytic effects without increasing sedation levels, suggesting a synergistic potential that warrants further exploration .

Mecanismo De Acción

LY 288513 ejerce sus efectos uniéndose selectivamente a los receptores 2 de la colecistoquinina, inhibiendo su actividad. Esta inhibición modula la actividad de las neuronas de dopamina del cerebro, lo que lleva a efectos ansiolíticos y antipsicóticos. Los objetivos moleculares del compuesto incluyen los receptores 2 de la colecistoquinina, y afecta a las vías involucradas en la ansiedad y la psicosis .

Métodos De Preparación

La síntesis de LY 288513 implica la reacción de isocianato de 4-bromofenilo con 4,5-difenil-1-pirazolidinona en condiciones controladas. La reacción normalmente ocurre en un disolvente orgánico como el dimetilsulfóxido a temperaturas elevadas. El producto se purifica posteriormente utilizando cromatografía líquida de alta eficacia para lograr una pureza superior al 98% .

Análisis De Reacciones Químicas

LY 288513 experimenta diversas reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen dimetilsulfóxido, hidruro de litio y aluminio y varios nucleófilos. Los productos principales formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

LY 288513 es similar a otros antagonistas del receptor 2 de la colecistoquinina como LY 288512 y LY 262691. This compound es único debido a su estereoquímica específica y mayor selectividad para los receptores 2 de la colecistoquinina. Esta selectividad lo convierte en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas .

Compuestos Similares

  • LY 288512
  • LY 262691

Actividad Biológica

LY288513, a selective cholecystokinin (CCK) receptor antagonist, has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in the treatment of anxiety and psychotic disorders. This article delves into the biological activity of LY288513, highlighting its receptor specificity, behavioral effects in animal models, and relevant case studies.

Compound Overview

  • Chemical Name : (4S,5R)-N-(4-Bromophenyl)-3-oxo-4,5-diphenyl-1-pyrazolidinecarboxamide
  • CAS Number : 147523-65-7
  • Molecular Formula : C22H18BrN3O2
  • Purity : ≥98%

Receptor Specificity

LY288513 is characterized as a selective antagonist for the CCK2 receptor, with an IC50 value of 16 nM for CCK2 and >30,000 nM for CCK1, indicating a high degree of selectivity towards the CCK2 receptor . This selectivity is crucial as it minimizes off-target effects associated with non-selective antagonism.

Anxiolytic and Antipsychotic Properties

Research has demonstrated that LY288513 exhibits anxiolytic and antipsychotic properties in vivo. In various behavioral tests involving rodent models, LY288513 has been shown to significantly reduce anxiety-related behaviors and improve cognitive functions.

  • Open Field Test (OFT) : In this test, mice treated with LY288513 displayed reduced exploratory behavior indicative of lower anxiety levels compared to controls. The number of lines crossed was significantly lower in treated groups, suggesting decreased anxiety .
  • Elevated Plus Maze (EPM) : Mice administered LY288513 showed increased time spent in the open arms of the maze, which correlates with reduced anxiety. The results indicated a dose-dependent response where higher doses led to more pronounced anxiolytic effects .
  • Y-Maze Test : This test evaluates spatial memory and working memory. Mice treated with LY288513 exhibited improved spontaneous alternation behavior, reflecting enhanced cognitive function .

Study on Anxiety Models

A study conducted by Booher et al. utilized high and low activity mouse strains to evaluate the effects of LY288513 on anxiety-related behaviors. The findings indicated that:

  • Low Activity Strains : Showed a significant reduction in anxiety-related behaviors when treated with LY288513.
  • High Activity Strains : Exhibited minimal changes, suggesting that baseline activity levels may influence the drug's efficacy .

Effects on Pancreatic Stellate Cells

Another study focused on the effects of LY288513 on pancreatic stellate cells revealed that it significantly inhibited Akt phosphorylation induced by CCK stimulation. This suggests a potential role for LY288513 in modulating cellular responses in pancreatic disorders .

Summary Table of Biological Activities

Study/Behavioral Test Effect of LY288513 Reference
Open Field TestReduced exploratory behavior (anxiety reduction)
Elevated Plus MazeIncreased time in open arms (anxiolytic effect)
Y-Maze TestImproved spatial memory (cognitive enhancement)
Pancreatic Stellate CellsInhibition of Akt phosphorylation

Propiedades

IUPAC Name

(4S,5R)-N-(4-bromophenyl)-3-oxo-4,5-diphenylpyrazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O2/c23-17-11-13-18(14-12-17)24-22(28)26-20(16-9-5-2-6-10-16)19(21(27)25-26)15-7-3-1-4-8-15/h1-14,19-20H,(H,24,28)(H,25,27)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUQHXHWJWQXSD-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(N(NC2=O)C(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](N(NC2=O)C(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147523-65-7
Record name LY 288513
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147523657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-288513
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470GWP2CA0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LY288513
Reactant of Route 2
Reactant of Route 2
LY288513
Reactant of Route 3
LY288513
Reactant of Route 4
Reactant of Route 4
LY288513
Reactant of Route 5
LY288513
Reactant of Route 6
LY288513

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.